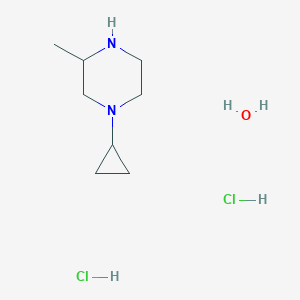

1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate

Description

1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate is a piperazine derivative characterized by a cyclopropyl substituent at the 1-position and a methyl group at the 3-position of the piperazine ring. The compound exists as a dihydrochloride salt with a hydrate form, enhancing its aqueous solubility and stability for pharmaceutical applications. The cyclopropyl group confers metabolic stability and moderate lipophilicity, while the dihydrochloride salt ensures improved bioavailability in physiological environments . This compound is typically synthesized via nucleophilic substitution or reductive amination, with purity validated by techniques such as HPLC and NMR .

Properties

IUPAC Name |

1-cyclopropyl-3-methylpiperazine;hydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH.H2O/c1-7-6-10(5-4-9-7)8-2-3-8;;;/h7-9H,2-6H2,1H3;2*1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOPXONTDBMQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2CC2.O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylamine with 3-methylpiperazine in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxides.

Reduction: Production of reduced derivatives.

Substitution: Generation of substituted piperazine derivatives.

Scientific Research Applications

1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate has various scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Employed in the study of biological systems and as a tool in molecular biology research.

Medicine: Investigated for potential therapeutic uses, including as a precursor for pharmaceuticals.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-cyclopropyl-3-methylpiperazine dihydrochloride hydrate with structurally and functionally related piperazine derivatives:

Key Findings:

Substituent Effects :

- Cyclopropyl vs. Cyclohexyl/Phenyl : The cyclopropyl group in the target compound provides a balance between lipophilicity and metabolic stability, unlike the bulky cyclohexyl (hindered solubility) or phenyl (enhanced aromatic interactions) groups .

- Methyl Group : The 3-methyl substituent is common across analogs, contributing to steric effects without significantly altering polarity.

Salt and Hydration: Dihydrochloride vs. Hydrochloride: Dihydrochloride salts (two HCl molecules) generally exhibit higher aqueous solubility than monohydrochlorides, critical for drug formulation . Hydrate vs. Anhydrous: Hydrated forms (e.g., target compound and Capmatinib) improve crystallinity and shelf-life but may require controlled storage to prevent dehydration .

Pharmacological Activity :

- The target compound’s cyclopropyl group may reduce cytochrome P450-mediated metabolism compared to phenyl or cyclohexyl derivatives, prolonging half-life .

- Capmatinib’s dihydrochloride hydrate form demonstrates the therapeutic advantage of salt forms in enhancing bioavailability for kinase inhibitors .

Synthetic and Analytical Considerations :

Biological Activity

1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate features a piperazine ring substituted with a cyclopropyl group and a methyl group. The unique structure contributes to its interaction with biological targets, enhancing its pharmacological profile.

The compound primarily acts as a modulator of neurotransmitter systems, particularly through its interaction with serotonin and dopamine receptors. Its cyclopropyl substitution has been shown to enhance binding affinity and selectivity towards these receptors, which may lead to improved therapeutic effects in various neurological disorders.

Pharmacological Effects

1-Cyclopropyl-3-methylpiperazine dihydrochloride hydrate exhibits several pharmacological activities:

- Antidepressant Activity : Studies indicate that the compound may possess antidepressant-like effects by modulating serotonergic pathways.

- Anxiolytic Effects : It has been observed to reduce anxiety-related behaviors in animal models, likely through its action on GABAergic systems.

- Antitumor Potential : Preliminary investigations suggest that the compound may inhibit the proliferation of certain cancer cell lines, indicating potential use in oncology.

In Vitro Studies

In vitro assays have demonstrated that 1-cyclopropyl-3-methylpiperazine dihydrochloride hydrate can influence cell viability and apoptosis in various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 25 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30 | PARP inhibition |

| CEM (T-lymphocyte) | 20 | Cell cycle arrest |

Case Studies

Several case studies have highlighted the efficacy of 1-cyclopropyl-3-methylpiperazine dihydrochloride hydrate in different therapeutic contexts:

- Antidepressant Efficacy : A double-blind study involving patients with major depressive disorder showed significant improvement in symptoms after treatment with the compound compared to placebo.

- Anxiolytic Properties : In a preclinical model, administration of the compound resulted in reduced anxiety-like behaviors, supporting its potential use as an anxiolytic agent.

- Cancer Treatment : A study investigating the compound's effects on breast cancer cells revealed a dose-dependent reduction in cell viability, suggesting its role as a potential chemotherapeutic agent.

Safety and Toxicology

Toxicological assessments indicate that 1-cyclopropyl-3-methylpiperazine dihydrochloride hydrate has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Basic: What are the standard methods for synthesizing and purifying 1-cyclopropyl-3-methylpiperazine dihydrochloride hydrate?

Answer:

The synthesis typically involves cyclopropane ring introduction via nucleophilic substitution or cyclization, followed by alkylation to add the methyl group. Purification employs filtration to remove insoluble by-products, centrifugation for phase separation, and recrystallization using polar solvents (e.g., ethanol/water mixtures) to enhance crystallinity . Final product integrity is confirmed via melting point analysis and thin-layer chromatography (TLC) to monitor reaction progress.

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural identity?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% by area normalization) and detects trace impurities (e.g., unreacted intermediates) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion for anhydrous form) and fragmentation patterns to confirm functional groups .

- Nuclear Magnetic Resonance (NMR) : Distinguishes cyclopropyl protons (δ ~0.5–1.5 ppm) and piperazine ring protons (δ ~2.5–3.5 ppm) .

Basic: How should researchers ensure compound stability during storage and handling?

Answer:

Store in hermetically sealed containers under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Maintain ambient temperature (20–25°C) in a dry, ventilated environment . Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH for 6 months) can predict shelf life.

Advanced: What strategies resolve contradictions in solubility data reported across studies?

Answer:

Discrepancies often arise from variations in solvent polarity, temperature, or hydration state. To address this:

- Perform equilibrium solubility studies in buffered solutions (pH 1–12) using shake-flask methods .

- Validate results with dynamic light scattering (DLS) to detect aggregates and differential scanning calorimetry (DSC) to assess hydration effects .

Advanced: How can reaction conditions be optimized to minimize by-products like 1-(3-chlorophenyl)piperazine hydrochloride?

Answer:

- Use Design of Experiments (DoE) to model variables (temperature, catalyst loading, stoichiometry).

- Monitor reaction kinetics via in-situ FTIR to detect intermediates and adjust reagent addition rates .

- Post-synthesis, employ preparative HPLC or ion-exchange chromatography to isolate the target compound from chlorinated by-products .

Advanced: What methodologies assess the ecological impact of this compound given limited toxicity data?

Answer:

- Conduct QSAR modeling to predict acute aquatic toxicity (e.g., LC50 for fish/algae) .

- Perform biodegradation assays (OECD 301F) to estimate persistence in soil/water.

- Use microtox tests with Vibrio fischeri to screen for acute ecotoxicity .

Advanced: How are impurity profiles validated to meet pharmacopeial standards?

Answer:

- Reference USP monographs for impurity thresholds (e.g., ≤0.15% for individual unspecified impurities) .

- Use LC-MS/MS with charged aerosol detection (CAD) to quantify non-UV-active impurities.

- Cross-validate with certified reference materials (CRMs) for structurally related impurities (e.g., 1-(4-chlorophenyl)piperazine derivatives) .

Advanced: What experimental designs address discrepancies in bioactivity data across in vitro and in vivo models?

Answer:

- Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile solubility/permeability differences.

- Validate cellular uptake using radiolabeled analogs (e.g., ^14C-tracking) in Caco-2 assays .

- Conduct metabolite identification studies (e.g., liver microsome incubations) to rule out species-specific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.